

m-PEG9-phosphonic acid ethyl ester CAS number and molecular weight

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Compound of Interest

Compound Name: *m-PEG9-phosphonic acid ethyl ester*

Cat. No.: *B1193057*

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In-Depth Technical Guide: m-PEG9-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG9-phosphonic acid ethyl ester**, a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role in PROTAC synthesis, and the broader context of its application in targeted protein degradation.

Core Compound Identification

m-PEG9-phosphonic acid ethyl ester is a chemical tool used primarily as a polyethylene glycol (PEG)-based linker in the construction of PROTACs. Its structure features a methoxy-terminated PEG chain of nine ethylene glycol units, providing hydrophilicity, and a diethyl phosphonate group for chemical conjugation.

A discrepancy exists regarding its CAS Registry Number. While some suppliers list it as 2699881-07-5, others state that a CAS number has not been assigned. Researchers are advised to verify the identity of the compound through analytical methods regardless of the provided CAS number.

Physicochemical Properties

A summary of the key quantitative data for **m-PEG9-phosphonic acid ethyl ester** is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value	Source(s)
Synonyms	diethyl (2,5,8,11,14,17,20,23,26- nonaoxaoctacosan-28- yl)phosphonate	N/A
CAS Number	2699881-07-5 (disputed)	N/A
Molecular Formula	C ₂₃ H ₄₉ O ₁₂ P	N/A
Molecular Weight	548.61 g/mol	N/A
Exact Mass	548.2962 u	N/A
Appearance	Solid powder	[1]
Purity	>98% (typical)	[1]
Solubility	Soluble in DMSO	[1]
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C	[1] [2]

Role in PROTAC Technology

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[\[3\]](#) These chimeric molecules consist of three components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two.[\[3\]](#)

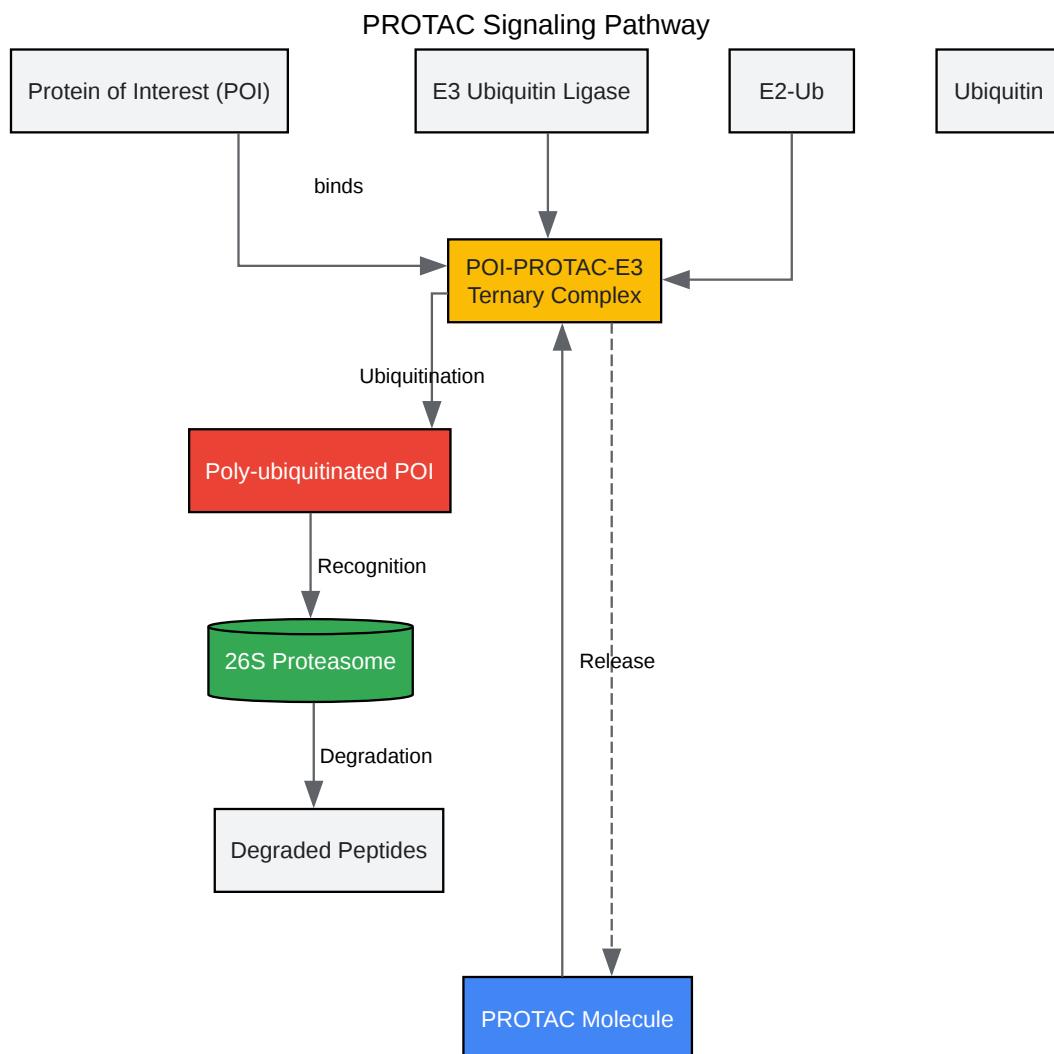
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex (Target Protein-

PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[4]

m-PEG9-phosphonic acid ethyl ester serves as a flexible linker. The PEG chain enhances the solubility and cell permeability of the resulting PROTAC molecule.[5] The phosphonate ester moiety provides a reactive handle for conjugation to either the warhead or the E3 ligase ligand, typically after hydrolysis to the corresponding phosphonic acid.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein. This process is illustrated in the signaling pathway diagram below.



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Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

While specific experimental protocols detailing the use of **m-PEG9-phosphonic acid ethyl ester** are not readily available in peer-reviewed literature, this section provides a generalized workflow for its incorporation into a PROTAC synthesis campaign. This workflow is based on standard organic chemistry techniques and the known reactivity of phosphonate esters.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using a PEG-phosphonate linker typically involves a multi-step process. The following diagram illustrates a logical workflow for such a synthesis.

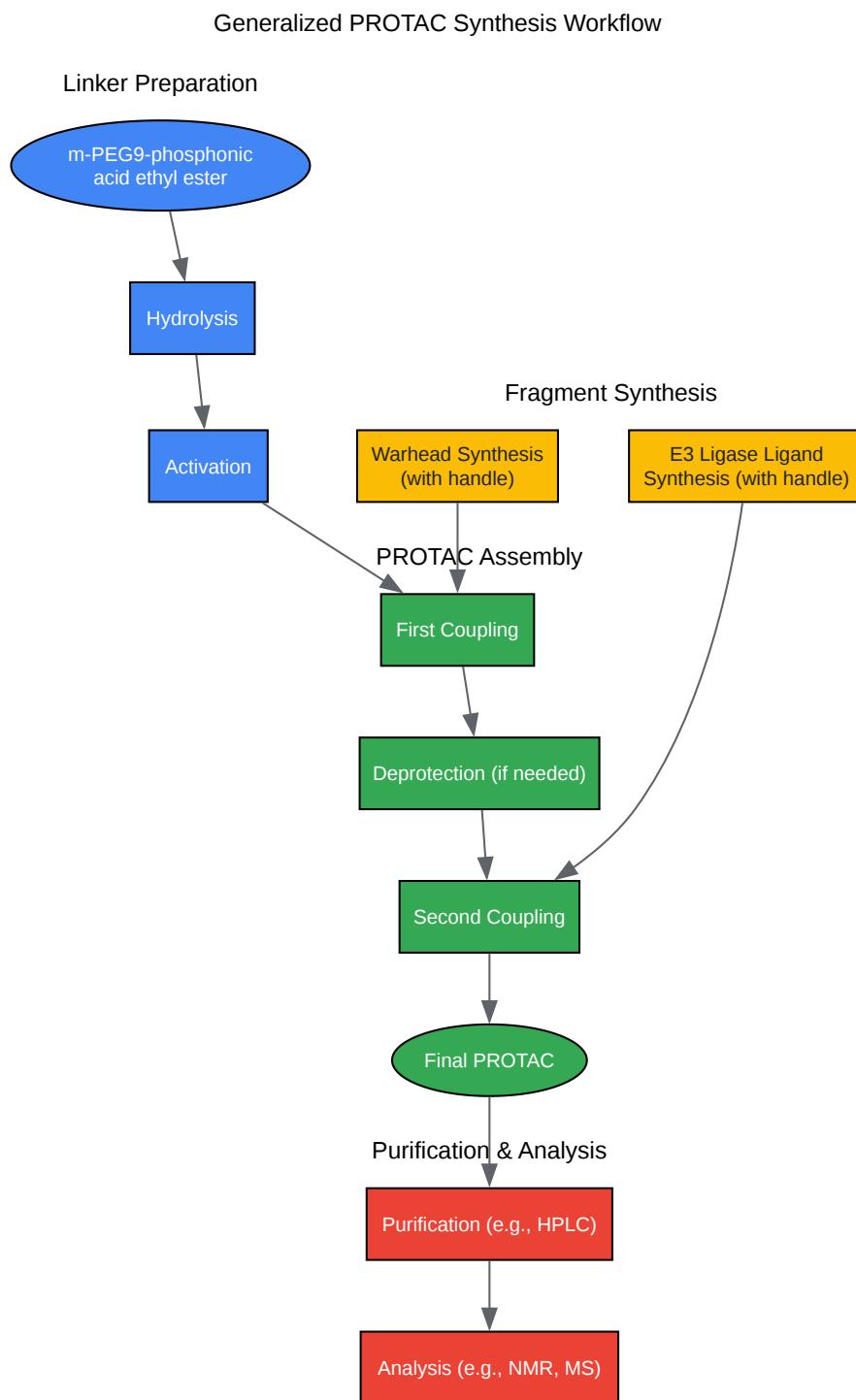
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Figure 2. A generalized workflow for the synthesis of a PROTAC.

Step 1: Hydrolysis of the Diethyl Phosphonate

The diethyl ester of the phosphonic acid is generally unreactive towards amide bond formation. Therefore, the first step is typically the hydrolysis of the ester to the corresponding phosphonic acid.

- Reagents: **m-PEG9-phosphonic acid ethyl ester**, a strong acid (e.g., HCl) or a silyl halide (e.g., TMSBr followed by methanolysis).
- Procedure: The phosphonate ester is dissolved in a suitable solvent (e.g., dioxane or dichloromethane). The hydrolyzing agent is added, and the reaction is stirred, often at an elevated temperature, until completion is confirmed by an appropriate analytical method (e.g., TLC or LC-MS). The solvent and excess reagents are then removed under reduced pressure to yield the phosphonic acid.

Step 2: Activation of the Phosphonic Acid

The resulting phosphonic acid is then activated to facilitate coupling with an amine-containing binding moiety.

- Reagents: The dried m-PEG9-phosphonic acid, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA).
- Procedure: The phosphonic acid is dissolved in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere. The coupling agent and base are added, and the mixture is stirred for a short period to form the activated intermediate.

Step 3: Coupling to the First Binding Moiety

The activated linker is then reacted with either the warhead or the E3 ligase ligand, which must possess a suitable nucleophilic handle (e.g., a primary or secondary amine).

- Reagents: The activated m-PEG9-phosphonic acid, the amine-containing binding moiety.
- Procedure: The binding moiety is added to the solution of the activated linker. The reaction is stirred at room temperature until completion. The crude product is then worked up and purified by chromatography.

Step 4: Final PROTAC Assembly

The intermediate from the previous step is then coupled to the second binding moiety to complete the PROTAC structure. This may require deprotection of a functional group on the PEG linker if it was protected during the initial steps. The final coupling reaction is typically an amide bond formation or another biocompatible ligation reaction.

Step 5: Purification and Analysis

The final PROTAC molecule is purified to a high degree, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the compound are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conclusion

m-PEG9-phosphonic acid ethyl ester is a valuable chemical tool for the construction of PROTACs. Its PEGylated structure imparts favorable physicochemical properties, while the phosphonate group provides a versatile handle for conjugation. The successful synthesis of effective PROTACs using this linker requires a systematic approach to chemical synthesis and purification, as outlined in the generalized protocols above. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers like **m-PEG9-phosphonic acid ethyl ester** will remain a cornerstone of novel therapeutic development.

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